4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile
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Overview
Description
4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile is a heterocyclic organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a dimethylamino group, an ethoxy group, and a methyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-6-methyl-3-pyridinecarbonitrile with dimethylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Shares the dimethylamino group but differs in the core structure.
4-(Dimethylamino)benzoic acid: Contains a similar dimethylamino group but has a carboxylic acid functional group.
4-(Dimethylamino)benzaldehyde: Similar in having a dimethylamino group but with an aldehyde functional group.
Uniqueness
4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile is unique due to the combination of its functional groups and the nicotinonitrile core This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Properties
IUPAC Name |
4-(dimethylamino)-2-ethoxy-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-5-15-11-9(7-12)10(14(3)4)6-8(2)13-11/h6H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLESRUTXNWGJIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=C1C#N)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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